molecular formula C16H20O2 B12529056 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene CAS No. 668420-47-1

1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene

Cat. No.: B12529056
CAS No.: 668420-47-1
M. Wt: 244.33 g/mol
InChI Key: KELPOHMEWDFHDY-UHFFFAOYSA-N
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Description

1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene typically involves the reaction of 1,3-dihydroxy-5-ethenylbenzene with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.

    Reduction: The double bonds can also be reduced to form saturated alkyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkyl groups.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is not well-studied. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The double bonds in the but-3-en-1-yl groups and the aromatic ring provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is unique due to its combination of but-3-en-1-yl groups and an ethenyl-substituted aromatic ring. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science .

Properties

CAS No.

668420-47-1

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1,3-bis(but-3-enoxy)-5-ethenylbenzene

InChI

InChI=1S/C16H20O2/c1-4-7-9-17-15-11-14(6-3)12-16(13-15)18-10-8-5-2/h4-6,11-13H,1-3,7-10H2

InChI Key

KELPOHMEWDFHDY-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC(=CC(=C1)C=C)OCCC=C

Origin of Product

United States

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